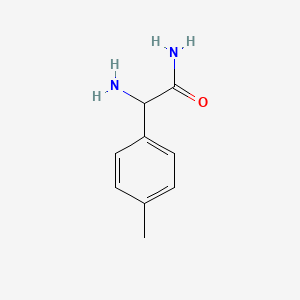

2-Amino-2-(4-methylphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-amino-2-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C9H12N2O/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12) |

InChI Key |

QMVANIBXJYTCBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 4 Methylphenyl Acetamide and Analogues

General Synthetic Strategies for α-Amino Acetamides

The creation of α-amino acetamides relies on fundamental organic reactions that assemble the key functional groups around a chiral or achiral carbon center.

Amidation Reactions for Acetamide (B32628) Core Formation

The formation of the acetamide group is a critical step in the synthesis of the target compounds. This is typically achieved through amidation reactions, where a carboxylic acid derivative is reacted with an amine.

Direct condensation of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction that forms a salt. libretexts.org To overcome this, the carboxylic acid is usually activated to a more electrophilic form, such as an acyl chloride or an acid anhydride (B1165640). libretexts.orgfishersci.it These activated intermediates readily react with primary and secondary amines to yield the corresponding amides. libretexts.orgfishersci.it The reaction of an acyl chloride with an amine is commonly known as the Schotten-Baumann reaction. fishersci.it This reaction is typically performed at room temperature in an aprotic solvent with a base like a tertiary amine or pyridine (B92270) to neutralize the HCl byproduct. fishersci.it

Another common approach is the use of coupling reagents, which facilitate the direct reaction between a carboxylic acid and an amine. A wide variety of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commercially available and function by creating a highly activated ester intermediate. fishersci.itlibretexts.org

The reaction of esters with ammonia (B1221849) or amines can also be employed to form amides, a method particularly useful in the synthesis of cyclic compounds. Additionally, a patented method describes the reaction of ammonia with an acid anhydride, such as acetic anhydride, in equimolecular proportions to produce acetamide with high purity. google.com

| Amidation Method | Reactants | Key Features | Reference |

| Acyl Halide Method (Schotten-Baumann) | Acyl chloride and amine | Requires a base to neutralize HCl. fishersci.it | fishersci.it |

| Acid Anhydride Method | Acid anhydride and amine | Byproduct is a carboxylic acid. fishersci.it | fishersci.itgoogle.com |

| Coupling Reagent Method | Carboxylic acid and amine | Utilizes reagents like DCC or EDC. fishersci.it | fishersci.itlibretexts.org |

| Ester Aminolysis | Ester and amine | Convenient laboratory method. | blogspot.com |

Introduction of the α-Amino Group and Aryl Substituents

Several strategies exist for introducing the α-amino group and the aryl substituent. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

One of the oldest methods involves the α-bromination of a carboxylic acid using the Hell-Volhard-Zelinskii reaction, followed by an SN2 substitution with ammonia. pressbooks.publibretexts.org A modification of this approach, the Gabriel synthesis, utilizes a phthalimide (B116566) salt to prevent multiple substitutions on the nitrogen atom, leading to cleaner reactions. libretexts.org

The Strecker synthesis provides another route, assembling the α-amino acid from an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile. libretexts.orgfiveable.me

The amidomalonate synthesis is a versatile method that starts with diethyl acetamidomalonate. libretexts.orgfiveable.me A base is used to form an enolate, which is then alkylated with an alkyl or aryl halide. Subsequent hydrolysis and decarboxylation yield the desired α-amino acid. libretexts.orglibretexts.org

Specific Reaction Pathways for Related α-Amino Acetamide Derivatives

Building upon the general strategies, specific pathways have been developed for the synthesis of various α-amino acetamide derivatives.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are a cornerstone for synthesizing α-amino acetamides. A common precursor, 2-chloro-N-(p-tolyl)acetamide, can be reacted with sodium azide (B81097) to form 2-azido-N-(4-methylphenyl)acetamide. iucr.org This azide can then be reduced to the corresponding primary amine.

In a similar vein, the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides has been achieved through the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with various 2-chloroacetamides in the presence of potassium carbonate. mdpi.comresearchgate.net This highlights the utility of α-haloacetamides as key building blocks. The synthesis of other N-aryl 2-chloroacetamides and their subsequent reactions with nucleophiles further demonstrates the versatility of this approach. researchgate.net

The Gabriel synthesis, as mentioned earlier, is a prime example of a nucleophilic substitution approach for introducing a protected amino group. libretexts.org

| Starting Material | Nucleophile | Product | Reference |

| 2-Chloro-N-(p-tolyl)acetamide | Sodium azide | 2-Azido-N-(4-methylphenyl)acetamide | iucr.org |

| 5(6)-Nitro-1H-benzimidazol-2-amine | 2-Chloroacetamides | 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | mdpi.comresearchgate.net |

| Diethyl bromomalonate | Potassium phthalimide | Diethyl 2-(1,3-dioxoisoindolin-2-yl)malonate | libretexts.org |

Condensation Reactions

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental to the synthesis of the acetamide core. libretexts.org The direct reaction of a carboxylic acid with an amine to form an amide is a type of condensation reaction, though often requiring activation as previously discussed. libretexts.orglibretexts.org

The reaction between α-keto acids and amides, such as acetamide, represents a specific type of condensation that can be used to form α-acylamino acids, which are precursors to α-amino acids. acs.org For instance, the condensation of pyruvic acid with acetamide can lead to the formation of N-acetylalanine.

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |

| Carboxylic Acid | Amine | Amide | Often requires activation or forcing conditions. acsgcipr.org | libretexts.orglibretexts.org |

| α-Keto Acid | Amide | α-Acylamino Acid | Forms a key intermediate for α-amino acid synthesis. | acs.org |

| Aldehyde | Acetamide | Alkylidenebisacetamide | Can be formed from the reaction of aldehydes with acetamide. acs.org | acs.org |

Reductive Amination Techniques

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the context of α-amino acetamide synthesis, this technique can be applied to an α-keto acid or its corresponding ester to introduce the amino group. pressbooks.publibretexts.org The reaction proceeds through an imine intermediate, which is then reduced to the amine. pressbooks.pubwikipedia.org

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting ketone or aldehyde. masterorganicchemistry.com This method is widely used in both laboratory and industrial settings for the synthesis of α-amino acids. pressbooks.publibretexts.org For example, alanine (B10760859) can be synthesized by the reductive amination of pyruvic acid. pressbooks.pub

| Carbonyl Compound | Amine Source | Reducing Agent | Product Type | Reference |

| α-Keto Acid | Ammonia | NaBH₄, NaBH₃CN | α-Amino Acid | pressbooks.publibretexts.orgmasterorganicchemistry.com |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN, NaBH(OAc)₃ | Secondary/Tertiary Amine | masterorganicchemistry.comorganic-chemistry.org |

Chiral Auxiliary-Mediated Synthesis for Enantiocontrol

The use of chiral auxiliaries is a powerful strategy for achieving enantiocontrol in the synthesis of chiral molecules like 2-amino-2-(4-methylphenyl)acetamide. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed.

Another approach involves the use of (S)-1-phenylethylamine as a chiral auxiliary. This compound can serve as both a chiral director and a source of the nitrogen atom in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids, which are valuable chiral building blocks. capes.gov.br The absolute configuration of the final product can be determined based on the known configuration of the chiral auxiliary. capes.gov.br

Diastereomeric Salt Formation for Racemic Resolution

Racemic mixtures of chiral compounds, which contain equal amounts of both enantiomers, can be separated into their individual enantiomers through a process called resolution. One of the most common and effective methods for resolution is the formation of diastereomeric salts. nih.gov This technique takes advantage of the fact that diastereomers, unlike enantiomers, have different physical properties, such as solubility. libretexts.org

The process involves reacting a racemic mixture of a base, such as an amine, with an enantiomerically pure chiral acid. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. mdpi.com The crystallized salt can then be separated by filtration. Subsequently, the chiral acid can be removed by a simple acid-base extraction, yielding the enantiomerically pure amine. libretexts.org

Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org The choice of the resolving agent and the solvent is crucial for achieving efficient separation. nih.gov For example, the resolution of racemic 3-hydroxycarboxylic acids has been successfully demonstrated using 2-amino-1,2-diphenylethanol (B1215729) (ADPE) and cinchonidine (B190817) as resolving agents. nih.gov The efficiency of the resolution is highly dependent on the solvent used for crystallization. nih.gov

The table below illustrates the effect of the solvent on the resolution of racemic 3-hydroxy-4-phenylbutanoic acid (rac-1) with (-)-ADPE.

| Entry | Solvent | Yield (%) | ee (%) of (R)-1 |

| 1 | MeOH | 35 | 95 |

| 2 | EtOH | 40 | 98 |

| 3 | AcOEt | 25 | 80 |

| 4 | 2-PrOH | 30 | 85 |

| 5 | 50% aq. EtOH | 28 | 75 |

Data adapted from a study on the enantioseparation of 3-hydroxycarboxylic acids. nih.gov

Multi-step Synthesis Sequences for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step reaction sequences. These sequences allow for the systematic construction of more intricate molecular architectures. researchgate.net For example, the synthesis of novel benzophenone (B1666685) fused azetidinone derivatives involves a multi-step process. researchgate.net Similarly, the preparation of diamino acid-functionalized biphenyl (B1667301) tetrazole derivatives is achieved through a multi-stage synthesis. researchgate.net

A general strategy for synthesizing N-arylacetamides involves the reaction of a primary amine with an acetylating agent. For instance, 2-azido-N-(4-methylphenyl)acetamide can be synthesized from 2-chloro-N-(p-tolyl)acetamide and sodium azide. nih.gov This intermediate can then be further modified.

The synthesis of 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide is another example of a multi-step process that has been optimized to improve yield and purity. google.com

Reaction Conditions and Optimization Strategies

The success of synthesizing this compound and its analogues heavily relies on the careful control and optimization of reaction conditions.

Role of Catalysts and Bases in Reaction Efficiency

Catalysts and bases play a pivotal role in many of the synthetic steps. In the context of diastereomeric salt formation, chiral bases like brucine, strychnine, and quinine (B1679958) are frequently used as resolving agents for racemic acids. libretexts.orglibretexts.org Simpler synthetic chiral amines such as 2-amino-1-butanol and 1-phenylethanamine are also employed. libretexts.orglibretexts.org

In the synthesis of N-(4-aminophenyl) acetamide, metals like iron (Fe) and zinc (Zn) can be used as catalysts for the reduction of a nitro group to an amino group. researchgate.net The choice of catalyst can influence the reaction yield. researchgate.net For the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, sodium iodide is used as a catalyst in a reaction involving potassium carbonate as a base. mdpi.com

Solvent Selection and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters that can significantly impact the outcome of a synthesis. As demonstrated in the resolution of racemic 3-hydroxycarboxylic acids, different solvents can lead to varying yields and enantiomeric excesses of the desired product. nih.gov For instance, in the resolution of rac-1 with (-)-ADPE, ethanol (B145695) was found to be a more effective solvent than ethyl acetate (B1210297) or aqueous ethanol mixtures. nih.gov

Temperature control is also crucial. For example, the synthesis of 2-azido-N-(4-methylphenyl)acetamide involves refluxing the reaction mixture at 80°C for 24 hours. nih.gov Similarly, the synthesis of 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide is carried out by refluxing at 110°C for 16 hours. mdpi.com

The table below summarizes the effect of different solvents on the resolution of racemic 3-hydroxy-4-(4-chlorophenyl)butanoic acid (rac-2) with (+)-ADPE.

| Entry | Solvent | Yield (%) | ee (%) of (S)-2 |

| 1 | MeOH | 42 | 99 |

| 2 | EtOH | 45 | 99 |

| 3 | AcOEt | 38 | 97 |

| 4 | 2-PrOH | 40 | 98 |

| 5 | 50% aq. EtOH | 35 | 96 |

Data adapted from a study on the enantioseparation of 3-hydroxycarboxylic acids. nih.gov

Yield and Purity Considerations in Synthetic Outcomes

The ultimate goal of any synthetic procedure is to obtain the desired product in high yield and purity. Several factors can influence these outcomes. In the context of diastereomeric salt resolution, repeated recrystallizations may be necessary to achieve high optical purity. libretexts.org The process is considered complete when there is no further change in the optical rotation of the crystals. libretexts.org

The purity of the final compound is often assessed using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and chromatography. nih.govekb.eg For instance, the purity of synthesized N-(4-aminophenyl) acetamide can be analyzed using thin-layer chromatography (TLC). researchgate.net

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the advanced spectroscopic and crystallographic characterization of this compound as requested in the outline. Generating such an article without specific experimental data would lead to speculation and inaccuracies, violating the core requirement for scientifically sound and verifiable information.

Advanced Spectroscopic and Crystallographic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Currently, there is no publicly available, experimentally determined mass spectrometry data specifically for the compound 2-Amino-2-(4-methylphenyl)acetamide. Therefore, a detailed analysis of its molecular weight confirmation and fragmentation pattern based on experimental results cannot be provided at this time.

Theoretical calculations place the molecular weight of this compound at approximately 164.20 g/mol . In a typical mass spectrometry experiment, one would expect to observe a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass.

The fragmentation of this compound under mass spectrometry conditions would likely be influenced by the presence of the amino and acetamide (B32628) functional groups. General fragmentation patterns for similar organic molecules suggest potential cleavage of the amide bond, loss of the acetamide group, and fragmentation of the tolyl ring. However, without experimental data, a definitive fragmentation pathway cannot be established.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A thorough search of crystallographic databases reveals no deposited crystal structure for this compound. Consequently, detailed information derived from single-crystal X-ray diffraction analysis is not available. The following subsections outline the type of information that would be obtained from such an analysis, should the data become available in the future.

Crystal System and Space Group Analysis

Experimental determination of the crystal system and space group for this compound has not been reported in the scientific literature. This information is fundamental to understanding the symmetry and packing of the molecule in the solid state and can only be determined through single-crystal X-ray diffraction analysis.

Molecular Conformation and Torsion Angles in the Crystalline State

Without a solved crystal structure, the specific molecular conformation and torsion angles of this compound in the crystalline state remain unknown. This analysis would typically describe the three-dimensional arrangement of the atoms, including the rotational orientation of the tolyl group relative to the acetamide moiety, which is crucial for understanding its steric and electronic properties.

Intermolecular Interactions and Crystal Packing Motifs (N–H···O, C–H···O, H...H)

A detailed description of the intermolecular interactions and crystal packing motifs, such as N–H···O, C–H···O, and H···H hydrogen bonds, is contingent upon the availability of single-crystal X-ray diffraction data. While it can be hypothesized that the amino and acetamide groups would participate in hydrogen bonding, the specific geometry and network of these interactions in the crystal lattice of this compound have not been experimentally determined.

Chemical Reactivity and Derivatization Pathways

Oxidation Reactions of the Amino Group

The primary amino group in 2-Amino-2-(4-methylphenyl)acetamide is susceptible to oxidation, a common reaction for primary amines. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various nitrogen-containing functional groups. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the amino group to a nitro group. Milder oxidizing agents may yield other products. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general reactivity of primary amino groups suggests that such transformations are feasible.

Reduction Reactions of the Amide Carbonyl and Other Functional Groups

The amide functionality and the aromatic ring of this compound can undergo reduction. The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the acetamide (B32628) moiety into an ethylamine (B1201723) group. The aromatic ring is generally resistant to reduction under these conditions but can be hydrogenated under high pressure with specific catalysts. The choice of reducing agent is crucial for selectivity. For instance, sodium borohydride (B1222165) is typically not strong enough to reduce an amide. The reduction of nitroarenes, which could be formed from the oxidation of the amino group, to primary amines is a common transformation, often achieved with reagents like zinc or iron in acidic media. researchgate.net

Nucleophilic Substitution Reactions Involving the Acetamide Moiety

The acetamide portion of the molecule presents opportunities for nucleophilic substitution reactions. The nitrogen atom of the amide can act as a nucleophile, for example, in reactions with alkyl halides, although this is less common due to the delocalization of the nitrogen lone pair into the carbonyl group. A more synthetically useful approach involves the substitution of a leaving group at the alpha-carbon. For instance, starting from a related compound, 2-chloro-N-(p-tolyl)acetamide, the chlorine atom can be readily displaced by nucleophiles. nih.govresearchgate.net This approach allows for the introduction of various functional groups. For example, reaction with sodium azide (B81097) introduces the azido (B1232118) group, a versatile functional handle. nih.gov Similarly, other nucleophiles such as amines can be used to generate a variety of N-substituted derivatives. irejournals.com

Hydrolysis of the Amide Bond under Acidic or Basic Conditions

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the amide linkage to yield 2-amino-2-(4-methylphenyl)acetic acid and ammonia (B1221849). Generally, amide hydrolysis requires vigorous conditions, such as heating in the presence of strong acids (e.g., HCl) or bases (e.g., NaOH). nih.gov The rate and ease of hydrolysis can be influenced by the electronic properties of substituents on the aromatic ring. nih.govacs.orgnih.gov Specifically, electron-donating groups on a remote N-acyl aromatic ring have been shown to accelerate the hydrolysis of amide bonds under mild acidic conditions. nih.govacs.orgnih.gov

Amino Substitutions for Modulating Electronic and Reactivity Profiles

The primary amino group is a key site for modifications that can significantly alter the electronic properties and subsequent reactivity of the molecule. One of the most important transformations is its conversion into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. libretexts.org The resulting diazonium salt is a valuable intermediate that can be converted into a wide array of functional groups.

Azido Group Incorporation for Click Chemistry Applications

A particularly powerful derivatization is the conversion of the primary amino group to an azide (-N₃). This can be accomplished through a two-step process involving diazotization of the amine followed by substitution with an azide salt. libretexts.orgresearchgate.net Alternatively, direct diazotransfer reactions using reagents like triflyl azide or imidazole-1-sulfonyl azide can convert primary amines to azides under mild conditions. nih.govorganic-chemistry.org

The resulting 2-azido-2-(4-methylphenyl)acetamide is a valuable building block for "click chemistry". nih.govnih.gov The azide group can undergo a highly efficient and specific cycloaddition reaction with an alkyne, a process known as the Huisgen 1,3-dipolar cycloaddition. peptide.com This reaction, often catalyzed by copper(I), forms a stable triazole ring and is widely used for bioconjugation, linking molecules together with high efficiency and selectivity. nih.govpeptide.commedchemexpress.commedchemexpress.com The synthesis of related azido-acetamide compounds, such as 2-azido-N-(2,6-dimethylphenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide, has been reported, demonstrating the feasibility of this chemical pathway. nih.govnih.gov

Strategic Derivatization for Enhanced Chemical Response and Detection

The chemical structure of this compound, featuring a primary amino group and an amide functionality, offers specific sites for targeted derivatization. These reactions are strategically employed to enhance the molecule's chemical response and to improve its detection limits in various analytical methodologies. By introducing specific chemical moieties, such as chromophores or fluorophores, the detectability of the compound can be significantly increased, which is particularly advantageous for trace-level analysis.

The primary amino group is the most common target for derivatization due to its nucleophilic nature. A variety of reagents can react with this group to form stable derivatives with enhanced spectroscopic properties. This approach is fundamental in analytical chemistry for compounds that lack a strong native chromophore or fluorophore, making their detection by UV-Vis spectrophotometry or fluorescence spectroscopy challenging.

One common strategy involves the introduction of a chromophoric group, which is a light-absorbing entity. This allows for the quantification of the derivatized compound using spectrophotometric methods. For instance, reagents that react with primary amines to produce colored products can be utilized.

A more sensitive approach is the introduction of a fluorophore through derivatization. Fluorescent labeling offers lower detection limits compared to absorption-based methods. Several reagents are available for the fluorescent tagging of primary amines. These reactions typically result in a derivative that can be excited at a specific wavelength and will emit light at a longer wavelength, a phenomenon that can be measured with high sensitivity. This is particularly useful in high-performance liquid chromatography (HPLC) with fluorescence detection.

The selection of a derivatizing agent depends on the analytical technique to be employed and the desired sensitivity. The reaction conditions, such as pH and temperature, are optimized to ensure complete and specific derivatization.

Below is a table summarizing common derivatization strategies applicable to the primary amino group of this compound for enhanced chemical detection.

| Derivatizing Agent Class | Target Functional Group | Resulting Derivative | Analytical Enhancement | Example Reagent |

| N-Succinimidyl Esters | Primary Amine | Stable Amide | Introduction of a fluorophore or chromophore for enhanced detection. | Fluorescamine |

| Isothiocyanates | Primary Amine | Thiourea | Forms highly fluorescent derivatives for sensitive detection. | Dansylamino-PITC |

| Activated Halides | Primary Amine | Substituted Amine | Creates strongly fluorescent products for spectrophotometric or fluorometric analysis. tandfonline.com | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) tandfonline.comtcichemicals.com |

| Aldehydes | Primary Amine | Schiff Base | Can form fluorescent products, often in the presence of a thiol. | o-Phthalaldehyde (OPA) tcichemicals.com |

| Chloroformates | Primary Amine | Carbamate | Introduces a highly fluorescent tag for HPLC analysis. | 9-Fluorenylmethyl-chloroformate (FMOC-Cl) libretexts.org |

These derivatization pathways are instrumental in the development of robust and sensitive analytical methods for the quantification of this compound in various matrices. The ability to chemically modify the molecule to enhance its detectability underscores the versatility of its chemical reactivity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for calculating the optimized geometry and electronic properties of molecules.

The initial step in computational analysis involves the optimization of the molecular structure to find the lowest energy conformation. For derivatives of acetamide (B32628) and related aromatic compounds, this process is typically performed using DFT methods. mdpi.comresearchgate.net The geometry optimization of 2-Amino-2-(4-methylphenyl)acetamide would involve calculating bond lengths, bond angles, and dihedral angles that correspond to a stable state on the potential energy surface. This process is confirmed when vibrational frequency calculations yield no imaginary frequencies, ensuring a true minimum has been reached. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often provides a good balance between accuracy and computational cost for organic molecules. mdpi.comscience.gov

The basis set determines the set of mathematical functions used to build the molecular orbitals.

6-311G(d): This is a triple-zeta basis set that provides a flexible description of the valence electrons. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing bonding in molecules with heteroatoms.

6-311++G(d,p): This basis set is more extensive. The "++" signifies the addition of diffuse functions to both heavy atoms and hydrogen atoms, which are important for describing systems with lone pairs, anions, or weak interactions. The "(d,p)" indicates polarization functions are added to both heavy atoms (d-functions) and hydrogen atoms (p-functions). researchgate.netresearchgate.net

Studies on similar acetamide derivatives often employ the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve reliable results for both geometric and electronic properties. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. youtube.comlibretexts.org

The HOMO acts as an electron donor, so its energy is related to the ionization potential. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity. In this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the p-methylphenyl ring, which can donate electron density. researchgate.net The LUMO would likely be distributed over the acetamide group, particularly the carbonyl (C=O) moiety, which can accept electron density. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This value is a critical indicator of a molecule's stability and reactivity. researchgate.net

Large Energy Gap: A molecule with a large energy gap is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO.

Small Energy Gap: A small energy gap suggests the molecule is more reactive and prone to chemical reactions, as less energy is needed for electronic transitions. nih.gov

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive behavior. mdpi.com The MEP map uses a color scale to represent different electrostatic potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, such regions would be expected around the oxygen atom of the carbonyl group and the nitrogen atom of the primary amino group due to their lone pairs of electrons. researchgate.netresearchgate.net

Blue Regions: These colors signify areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive regions are typically found around the hydrogen atoms, particularly those of the amino group and the amide N-H. researchgate.net

Green Regions: These areas represent neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, charge transfer (ICT), and hyperconjugation by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected, such as:

π → π *: Delocalization between pi-bonding orbitals of the phenyl ring.

n → π : Charge transfer from the lone pair (n) of the nitrogen or oxygen atoms to the antibonding π orbital of the carbonyl group. This interaction is crucial for understanding the electronic nature of the amide bond.

n → σ *: Interactions involving lone pairs and antibonding sigma orbitals.

NBO analysis also provides information on the natural atomic charges, offering a more detailed view of the electron distribution than simpler methods. nih.govajrcps.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Spectroscopic Property Predictions (IR, Raman, NMR) and Comparison with Experimental Data

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the vibrational and nuclear magnetic resonance spectra of molecules. These predictions serve as a valuable tool for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman)

Computational methods can calculate the harmonic vibrational frequencies of this compound. These theoretical frequencies for Infrared (IR) and Raman spectra are typically derived from DFT calculations, often employing methods like B3LYP with a basis set such as 6-311++G(d,p). The calculated wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding constants. These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts (δ).

In molecules like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, ¹H NMR signals for amine (NH₂) protons and aromatic protons have been identified and compared with theoretical values. For this compound, one would expect to see distinct signals for the methyl protons of the tolyl group, the aromatic protons, the methine proton adjacent to the amino group, and the protons of the amino and acetamide groups. Computational predictions help in the precise assignment of these signals, especially in complex regions of the spectrum.

First-Order Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The first-order hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule. Computational methods are frequently used to predict this property.

Calculations of the dipole moment (μ) and the first-order hyperpolarizability are typically performed using DFT methods. The results for related molecules, such as N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide (zolpidem), have shown that these compounds can exhibit significant NLO properties. The magnitude of the first-order hyperpolarizability is often compared to that of standard NLO materials like urea (B33335) to assess its potential. For this compound, the presence of donor (amino, methyl) and acceptor (carbonyl) groups connected through a π-system suggests that it may possess a notable NLO response, a hypothesis that can be rigorously tested through such theoretical calculations.

Analysis of Solvent Effects using Solvation Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are employed to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous dielectric medium.

By performing DFT calculations with a PCM, it's possible to study how properties like molecular geometry, vibrational frequencies, and electronic spectra change in different solvents. For instance, studies on formamide (B127407) have demonstrated that polar solvents can cause significant shifts in vibrational frequencies and influence ¹H chemical shifts due to solute-solvent interactions. researchgate.net The effect of the solvent on the stability of different conformers or tautomers can also be assessed. For this compound, analyzing its behavior in solvents of varying polarity (e.g., water, ethanol (B145695), DMSO) using a PCM would provide valuable insights into its stability and reactivity in solution, which is crucial for many of its potential applications.

Applications in Chemical Synthesis and As Building Blocks

Role as Chiral Building Blocks in Asymmetric Synthesis

The presence of a stereocenter on the α-carbon of 2-Amino-2-(4-methylphenyl)acetamide inherently positions it as a potential chiral building block. In principle, enantiomerically pure forms of this compound could be utilized to introduce chirality in the synthesis of more complex molecules.

Although specific enantioselective strategies for this compound are not detailed in the available literature, general methods for the synthesis of chiral α-amino amides could theoretically be applied. These might include the use of chiral auxiliaries, enzymatic resolutions, or asymmetric catalysis. For instance, a related compound, 2-amino-2-(4-methoxyphenyl)acetamide, has been synthesized from 4-methoxyphenylglycine, indicating a potential synthetic route from the corresponding amino acid. chemicalbook.com

Utilization as Intermediates in the Synthesis of Complex Organic Molecules

N-arylacetamides are recognized as significant intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical compounds. iucr.org For example, the related compound 2-Chloro-N-(p-tolyl)acetamide serves as a precursor for the synthesis of various heterocyclic compounds, including those containing β-lactam rings. researchgate.net By analogy, this compound could be a valuable intermediate. Its primary amino group and amide functionality offer reactive sites for further elaboration into more complex molecular architectures.

Development of Peptide Mimetics and Conformationally Constrained Scaffolds

The structural resemblance of α-amino amides to dipeptides makes them attractive candidates for the development of peptide mimetics. These are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability.

Amide bond isosteres are chemical groups that can replace the amide bond in peptides to create peptidomimetics. While there is no specific literature on using this compound for this purpose, its α-amino amide core is a fundamental component of peptide structures.

The conformational properties of peptide mimetics are crucial for their biological activity. The p-tolyl group in this compound would be expected to influence the conformational preferences of any larger molecule it is incorporated into, a factor that would require detailed analysis, likely using techniques such as NMR spectroscopy.

Scaffold for Structural Modifications in Derivative Synthesis

The basic structure of this compound provides a scaffold that can be readily modified to generate a library of derivatives. The amino group, the amide, and the aromatic ring are all sites for potential chemical transformation. For example, a variety of 2-(alkylamino)acetamides have been synthesized and characterized, demonstrating the feasibility of modifying the amino group. researchgate.net Similarly, derivatives of N-phenyl-2-(phenyl-amino) acetamide (B32628) have been synthesized as potential anticoagulants, highlighting the therapeutic potential of this class of compounds. scholarsresearchlibrary.com

Below is a table of related acetamide derivatives and their documented synthetic precursors or applications, which could hypothetically be extended to this compound.

| Derivative Name | Synthetic Precursor/Application |

| 2-Azido-N-(4-methylphenyl)acetamide | Synthesized from 2-Chloro-N-(p-tolyl)acetamide and sodium azide (B81097). iucr.orgnih.gov |

| 2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride | Listed as a chemical product. chemicalbook.com |

| 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride | Listed as a chemical product. bldpharm.com |

| N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Used as a reagent in the preparation of deuterated nintedanib (B1663095) derivatives. chemicalbook.com |

Aryl Group Substitutions

The p-tolyl group in this compound, a benzene (B151609) ring substituted with a methyl group at the para position, is a key feature that can be strategically modified to create a variety of analogs. The electron-donating nature of the methyl group can influence the reactivity of the aromatic ring, making it amenable to electrophilic aromatic substitution reactions.

Substituents can be introduced onto the aryl ring to modulate the electronic and steric properties of the molecule. For instance, halogenation, nitration, or sulfonation can be performed on the phenyl ring, leading to new derivatives with altered reactivity and potential biological activity. The positions of these substitutions are directed by the existing methyl and aminoacetamide groups.

Below is a table illustrating potential aryl group substitutions on the this compound scaffold and their predicted impact.

| Substitution Reaction | Reagents | Potential Product | Predicted Impact of Substitution |

| Nitration | HNO₃/H₂SO₄ | 2-Amino-2-(3-nitro-4-methylphenyl)acetamide | Introduction of a strong electron-withdrawing group, potentially altering biological activity and providing a handle for further functionalization. |

| Halogenation (Chlorination) | Cl₂/FeCl₃ | 2-Amino-2-(3-chloro-4-methylphenyl)acetamide | Introduction of a halogen atom can enhance lipophilicity and may introduce new pharmacological properties. uni.lu |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-2-(4-methyl-3-sulfophenyl)acetamide | Increases water solubility and provides a site for further derivatization. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Amino-2-(3-acyl-4-methylphenyl)acetamide | Introduction of a keto group, which can serve as a point for creating more complex carbon skeletons. |

This table presents theoretical substitution patterns based on general principles of electrophilic aromatic substitution.

Functional Group Diversity and Impact on Molecular Structure

The presence of a primary amine, an amide, and a tolyl group within the same molecule endows this compound with significant functional group diversity. This diversity is pivotal in its role as a versatile building block, allowing for a wide array of chemical modifications that can profoundly impact the resulting molecular structure and properties.

The primary amino group is a potent nucleophile and can readily participate in reactions such as N-acylation, N-alkylation, and the formation of Schiff bases with aldehydes and ketones. These transformations are fundamental in constructing larger, more complex molecules. For example, acylation of the amino group can lead to the formation of various amide derivatives, a common motif in many biologically active compounds.

The amide functional group itself is relatively stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 2-amino-2-(4-methylphenyl)acetic acid. This transformation opens up another avenue for synthetic utility, as α-amino acids are crucial components of peptides and proteins.

The following table summarizes the key functional groups and their potential transformations:

| Functional Group | Potential Reactions | Impact on Molecular Structure |

| Primary Amine (-NH₂) | N-Acylation, N-Alkylation, Schiff Base Formation | Introduces new substituents, alters basicity, and can lead to the formation of heterocyclic rings. |

| Amide (-CONH₂) | Hydrolysis, Reduction | Can be converted to a carboxylic acid or an amine, significantly changing the molecule's polarity and reactivity. |

| p-Tolyl Group | Electrophilic Aromatic Substitution | Allows for the introduction of various substituents on the aromatic ring, modifying steric and electronic properties. |

The strategic manipulation of these functional groups allows chemists to fine-tune the molecular architecture of the resulting compounds, tailoring them for specific applications in areas such as medicinal chemistry and materials science.

Conclusion and Future Research Perspectives

Summary of Current Research Directions for 2-Amino-2-(4-methylphenyl)acetamide and Related Structures

Current research on α-amino acetamides and their derivatives is vibrant, largely driven by their prevalence as "privileged features" in pharmaceutical candidates. nih.gov These structures are integral to molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aiarchivepp.com For instance, acetamide (B32628) derivatives are being investigated as selective COX-II inhibitors for treating inflammation, pain, and arthritis. archivepp.com The core structure's ability to modulate the basicity of the alkylamine influences critical properties like lipophilicity, solubility, and metabolic stability, making it a key target in drug design. nih.gov

Research into related structures demonstrates a clear trajectory toward discovering novel therapeutic agents. Studies on complex acetamide-containing molecules, such as thiosemicarbazone derivatives, have shown promising antimicrobial and antioxidant properties, with their metal complexes exhibiting enhanced activity. mdpi.com Similarly, new aurone (B1235358) derivatives bearing acetamido groups have been synthesized and shown to possess broad-spectrum antimicrobial activity against pathogenic bacteria. nih.gov These research avenues underscore the potential of the α-amino acetamide framework, suggesting that this compound could serve as a valuable starting point for developing new biologically active compounds. The focus remains on creating derivatives and exploring their interactions with biological targets like enzymes and receptors. ontosight.aimdpi.com

Emerging Methodologies in α-Amino Acetamide Synthesis and Characterization

The synthesis of α-amino carbonyl compounds, including α-amino acetamides, has been a persistent challenge, leading to the development of innovative and efficient methodologies. nih.gov While classical methods like the Strecker and Ugi reactions are well-established, they have limitations. nih.gov Recent advancements offer more versatile and milder routes.

One notable strategy involves the base-mediated rearrangement of modified Weinreb amides into N,O-acetals, which can then be functionalized to produce α-amino amides in excellent yields. acs.org Another cutting-edge approach employs visible-light-driven Norrish type-I fragmentation to generate carbamoyl (B1232498) radicals, which are then added to imines formed in situ. This modular method allows for the assembly of a diverse library of α-amino amides from readily available amine and carbonyl feedstocks. nih.gov Furthermore, the direct hydrative amination of activated alkynes using sulfinamides, proceeding through a proposed sulfonium (B1226848) researchgate.netnih.gov‐sigmatropic rearrangement, presents a novel pathway to the α-amino carbonyl core structure under mild conditions. nih.gov

These emerging synthetic routes offer significant advantages over traditional methods, including broader substrate scope, milder reaction conditions, and amenability to parallel synthesis for creating chemical libraries. nih.govacs.org

| Emerging Synthesis Method | Key Features | Advantages | Reference |

| Weinreb Amide Rearrangement | Base-mediated rearrangement to an N,O-acetal intermediate, followed by alkylation or arylation. | High yields, straightforward procedure. | acs.org |

| Visible-Light Mediated Radical Addition | Generation of carbamoyl radicals from tailored carboxamides via visible light, which add to in situ formed imines. | Highly modular, broad scope, suitable for library synthesis, proceeds under mild conditions. | nih.gov |

| Hydrative Amination of Alkynes | Uses sulfinamides as a nitrogen source to react with activated alkynes via a researchgate.netnih.gov-sigmatropic rearrangement. | Direct formation of the α-amino carbonyl structure, mild conditions. | nih.gov |

| Oxidative Hydrolysis of Nitriles | Hydrogen peroxide oxidation of α-amino-dialkyl substituted acetonitriles catalyzed by ketones or amides. | High reaction yield and product quality for specific substituted acetamides. | google.com |

Potential Avenues for Advanced Computational and Theoretical Studies

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, guiding experimental work and accelerating discovery. Theoretical studies are increasingly used to elucidate reaction mechanisms, as seen in the computational analysis of the sulfonium researchgate.netnih.gov‐sigmatropic rearrangement in α-amino acid derivative synthesis. nih.gov For this compound, computational methods can provide deep insights before a single experiment is run.

Future computational studies could focus on several key areas. Density Functional Theory (DFT) calculations can be used to predict fundamental properties such as molecular geometry, vibrational frequencies (for interpreting IR spectra), and electronic properties. Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of derivatives to predict their biological activity. Furthermore, techniques like molecular docking could simulate the binding of this compound and its analogs to specific enzyme active sites, such as COX-II, to rationalize observed biological effects and design more potent inhibitors. archivepp.com The prediction of physicochemical properties and spectroscopic data, such as the collision cross-section (CCS) values from ion mobility spectrometry, can also be achieved computationally, aiding in the characterization of novel compounds. uni.lu

| Computational Method | Potential Application for this compound | Predicted Property / Insight |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Molecular geometry, bond energies, electronic distribution, spectroscopic signatures (NMR, IR). |

| Molecular Docking | Predicting binding affinity and mode to biological targets (e.g., enzymes, receptors). | Binding energy, protein-ligand interactions, rational drug design. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity for a series of derivatives. | Predictive models for bioactivity, guiding the synthesis of more potent analogs. |

| Molecular Dynamics (MD) Simulations | Studying the conformational flexibility and interactions with solvent or biological membranes. | Conformational landscape, stability of complexes, transport properties. |

| Ion Mobility Spectrometry (IMS) Prediction | Calculating theoretical collision cross-section (CCS) values. | Aiding in structural identification and characterization in mass spectrometry. uni.lu |

Future Directions in Utilizing this Compound as a Chemical Building Block for Novel Molecular Architectures

The structure of this compound, featuring a chiral center and multiple functional groups (primary amine, amide, and an aromatic ring), makes it an exceptionally versatile chemical building block. Its potential extends far beyond being a mere scaffold for simple derivatization.

One promising future direction is its use in the synthesis of peptidomimetics. The α-amino amide core can mimic a dipeptide unit, and its incorporation into peptide chains could lead to molecules with enhanced stability against enzymatic degradation. The p-tolyl group provides a hydrophobic substituent that can be varied to probe interactions with biological receptors.

Furthermore, this compound is an ideal candidate for constructing diverse chemical libraries for high-throughput screening. Leveraging the modular synthetic methods now available nih.gov, the amine, amide, and aromatic ring can be systematically modified to generate a vast number of unique structures. This approach is invaluable in the discovery of new pharmaceutical agents. nih.gov The compound could also serve as a precursor for more complex heterocyclic systems, analogous to how other building blocks are used to construct molecules like isoindoles or pyrimidines, which may possess unique biological activities such as DNA intercalation or enzyme inhibition. ontosight.ai The development of such novel molecular architectures from this compound represents a significant opportunity for innovation in materials science and medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 2-Amino-2-(4-methylphenyl)acetamide, and what experimental conditions optimize yield?

The synthesis typically involves nucleophilic substitution followed by acylation. Key steps include:

- Step 1 : Reacting 4-methylbenzylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to form the intermediate 2-chloro-2-(4-methylphenyl)acetamide.

- Step 2 : Ammonolysis using aqueous ammonia or ammonium hydroxide under reflux (60–80°C) to substitute the chlorine atom with an amino group . Optimization : Yield improvements (≥75%) are achieved by maintaining strict temperature control during acylation and using excess ammonia (2.5 equiv.) .

Q. How is the molecular structure of this compound characterized experimentally?

- X-ray crystallography : Resolve bond lengths and angles using SHELX programs (e.g., SHELXL for refinement). The methyl group’s electron-donating effect can be quantified via C–C bond length variations in the phenyl ring .

- NMR spectroscopy : NMR shows distinct signals for the methyl group (~2.3 ppm, singlet) and amide protons (~6.8–7.2 ppm, aromatic) .

- Mass spectrometry : Confirm molecular weight (MW: 178.22 g/mol) via ESI-MS or MALDI-TOF .

Q. What factors influence the compound’s stability in solution, and how are degradation products analyzed?

Stability is pH-dependent:

- Acidic conditions : Hydrolysis of the amide bond generates 4-methylbenzylamine and acetic acid.

- Alkaline conditions : Degradation to 4-methylphenylglycine via nucleophilic attack. Analysis : Use HPLC with a C18 column (UV detection at 254 nm) and LC-MS to identify degradation products. Storage at 4°C in anhydrous DMSO minimizes decomposition .

Q. Which chemical reactions are most relevant for derivatizing this compound in organic synthesis?

- Acylation : React with acyl chlorides (e.g., benzoyl chloride) to form N-substituted derivatives.

- Oxidation : Convert the amino group to a nitro group using KMnO/HSO, yielding 2-nitro-2-(4-methylphenyl)acetamide .

- Reduction : LiAlH reduces the amide to 2-amino-2-(4-methylphenyl)ethanol, a precursor for chiral ligands .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?

- Enzyme inhibition : The compound competitively inhibits trypsin-like serine proteases by binding to the catalytic triad (e.g., His57, Asp102, Ser195). Validate via kinetic assays (e.g., fluorogenic substrate cleavage inhibition, IC ~12 µM) .

- Antimicrobial activity : Test against Staphylococcus aureus (MIC ~25 µg/mL) using broth microdilution. Synergistic effects are observed with β-lactam antibiotics .

Q. How can conflicting data on the compound’s bioactivity across studies be reconciled?

Discrepancies often arise from:

- Purity variations : Use HPLC (≥98% purity) and control batches to minimize batch-to-batch variability.

- Assay conditions : Standardize cell culture media (e.g., RPMI vs. DMEM) and incubation times. For example, cytotoxicity in cancer cells (HeLa) varies significantly at 24h vs. 48h exposure .

Q. What challenges arise in crystallizing this compound for structural studies, and how are they addressed?

- Low solubility : Use mixed solvents (e.g., DMSO:EtOH, 1:3) for vapor diffusion crystallization.

- Disorder in the methyl group : Collect high-resolution data (≤0.8 Å) and refine using SHELXL’s restraints for anisotropic displacement parameters .

Q. What computational strategies support structure-activity relationship (SAR) studies for derivatives?

- Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2). The methyl group enhances hydrophobic interactions (ΔG ~-8.2 kcal/mol) .

- QSAR modeling : Correlate Hammett σ values of substituents with IC data to design potent analogs .

Q. How can analytical methods distinguish between stereoisomers or polymorphs of this compound?

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol, 85:15) to resolve enantiomers.

- PXRD : Compare experimental diffractograms with simulated patterns (Mercury 4.3) to identify polymorphs. The orthorhombic form (P222) is most stable .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.